molecular formula C17H15N3OS2 B2822911 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 922823-27-6

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2822911
CAS No.: 922823-27-6
M. Wt: 341.45
InChI Key: NCJJWFBYFNJQPX-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylthio group and a pyridin-3-yl-thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
  • 4-(ethylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Uniqueness

4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the specific positioning of the pyridin-3-yl-thiazol-2-yl moiety can result in distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-(Ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

  • Formation of the Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate thiazole precursors.
  • Introduction of the Ethylthio Group : This is achieved via nucleophilic substitution where ethylthiol reacts with the thiazole derivative.
  • Benzamide Formation : The final step involves acylation of an amine derivative with a benzoyl chloride to form the benzamide structure.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus31.25 µg/mL
Compound BEscherichia coli62.5 µg/mL
This compoundPseudomonas aeruginosa15.6 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. Thiazole derivatives are known for their cytotoxic effects on various cancer cell lines. For example, studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2, a protein that prevents apoptosis.

Table 2: Anticancer Activity Data

CompoundCancer Cell Line TestedIC50 (µM)
Compound CA549 (Lung Cancer)1.98 ± 1.22
Compound DHeLa (Cervical Cancer)1.61 ± 1.92
This compoundMCF7 (Breast Cancer)TBD

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key observations include:

  • Substituents on the Thiazole Ring : Electron-donating groups tend to enhance activity.
  • Pyridine Substituents : The position and nature of substituents on the pyridine ring significantly affect binding affinity and biological efficacy.
  • Ethylthio Group : This group appears to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Antimicrobial Evaluation : A study by Liaras et al. demonstrated that thiazole derivatives showed enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
  • Antitumor Research : Research published in MDPI indicated that specific thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds often act by disrupting cellular processes critical for cancer cell survival, such as inhibiting apoptosis regulators .

Properties

IUPAC Name

4-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-14-7-5-12(6-8-14)16(21)20-17-19-15(11-23-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJJWFBYFNJQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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